2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid

Vue d'ensemble

Description

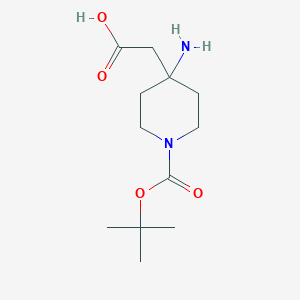

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and versatility in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the amino and acetic acid functionalities. One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with ammonia to introduce the amino group, followed by carboxylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield the free amine.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Intermediate in Drug Synthesis

One of the primary applications of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid is its role as an intermediate in the synthesis of complex pharmaceuticals. Specifically, it is utilized in the preparation of Ampreloxetine , a norepinephrine reuptake inhibitor used for treating conditions such as neurogenic orthostatic hypotension. The compound serves as a precursor in the multi-step synthesis of Ampreloxetine, facilitating the formation of critical functional groups necessary for its pharmacological activity .

1.2 PROTAC Development

The compound is also significant in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed for targeted protein degradation. In this context, this compound acts as a semi-flexible linker that connects two distinct moieties within the PROTAC structure. The incorporation of this linker is crucial for optimizing the three-dimensional orientation of the degrader, thereby enhancing its efficacy and selectivity against target proteins .

Case Study: Ampreloxetine Synthesis

In research focusing on Ampreloxetine, this compound was identified as a key intermediate in its synthesis. The study demonstrated that modifications to the Boc group significantly impacted the pharmacokinetic properties of the final drug product, highlighting the importance of this compound in drug formulation strategies .

PROTAC Efficacy Studies

Another study investigated the efficacy of PROTACs incorporating this linker in degrading target proteins associated with cancer progression. The results indicated that varying the linker length and flexibility, influenced by compounds like this compound, could enhance degradation efficiency and selectivity, providing insights into designing more effective therapeutics .

Mécanisme D'action

The mechanism of action of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and prevents premature reactions, while the amino and acetic acid groups allow for further functionalization. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Boc-4-piperidineacetic acid

- 2-(2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 2-(1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over chemical reactions is essential .

Activité Biologique

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid, also known by its CAS number 1159983-30-8, is a compound of significant interest in medicinal chemistry due to its potential applications in drug development. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- Purity : ≥95%

- Storage Conditions : Keep in a dark place, sealed and dry, at temperatures of 2-8°C.

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it has been identified as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

The compound's activity is attributed to its ability to engage with specific proteins, facilitating their degradation through the ubiquitin-proteasome pathway. This mechanism is crucial for regulating protein levels and functions in various cellular processes, including cell cycle regulation and apoptosis.

Case Studies and Research Findings

- Synthesis and Applications :

-

In Vitro Studies :

- Recent studies have shown that derivatives of similar piperidine structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 0.1 to 100 nM against specific targets, indicating promising anti-cancer properties .

- Pharmacokinetics :

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Activity | Notes |

|---|---|---|---|---|

| This compound | 1159983-30-8 | 258.31 g/mol | Intermediate for PROTACs | Useful in targeted protein degradation |

| Ampreloxetine | 1159983-30-8 | Varies | Norepinephrine reuptake inhibitor | Used in depression treatment |

| 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 183673-71-4 | 244.29 g/mol | Precursor for various drugs | Important in drug synthesis |

Propriétés

IUPAC Name |

2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-4-12(13,5-7-14)8-9(15)16/h4-8,13H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBMNGXKKOJOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678080 | |

| Record name | [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159983-30-8 | |

| Record name | [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.